2,6-dimethoxy-N-(2-naphthyl)benzamide
Description
2,6-Dimethoxy-N-(2-naphthyl)benzamide is a benzamide derivative featuring a 2,6-dimethoxy-substituted benzene ring linked via an amide bond to a 2-naphthyl group.
Properties
Molecular Formula |
C19H17NO3 |
|---|---|
Molecular Weight |
307.3g/mol |
IUPAC Name |
2,6-dimethoxy-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C19H17NO3/c1-22-16-8-5-9-17(23-2)18(16)19(21)20-15-11-10-13-6-3-4-7-14(13)12-15/h3-12H,1-2H3,(H,20,21) |
InChI Key |
MAMDIGJDVOXEBX-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The activity and applications of benzamide derivatives are highly dependent on substituent placement and electronic properties. Below is a comparative analysis with key analogs:
Key Observations :
- Electron-Donating Groups : Methoxy groups at the 2,6-positions stabilize the aromatic ring and may facilitate π-π interactions in enzyme binding pockets, as seen in PCAF HAT inhibitors .
- Amide Nitrogen Modifications : Bulkier substituents (e.g., naphthyl vs. oxazolyl) alter steric hindrance, impacting target selectivity. For example, Isoxaben’s oxazolyl group confers herbicidal activity, whereas smaller substituents favor enzyme inhibition .
Physicochemical and Pharmacokinetic Properties
| Property | 2,6-Dimethoxy-N-(2-naphthyl)benzamide | 2,6-Dimethoxy-N-(4-methoxyphenyl)benzamide | Isoxaben |
|---|---|---|---|
| Molecular Weight | ~325 g/mol (estimated) | 287.3 g/mol | 384.4 g/mol |
| logP | ~3.5 (estimated) | 2.8 | 4.1 |
| Polar Surface Area (Ų) | ~60 | 58.9 | 78.3 |
| Bioactivity | Not reported | Depigmentation, PCAF HAT inhibition | Herbicidal |
Insights :
- Higher polar surface area in Isoxaben correlates with herbicidal activity, possibly due to interactions with plant-specific enzymes .
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